Methyl 4-chlorothiazole-5-carboxylate
Overview
Description
Methyl 4-chlorothiazole-5-carboxylate is a heterocyclic compound with the molecular formula C5H4ClNO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chlorothiazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild conditions can yield thiazole derivatives . Another method involves the use of 2-aminothiazole derivatives, which are synthesized through various pathways, including the reaction of thiourea with α-haloketones .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorothiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Methyl 4-chlorothiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 4-chlorothiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chlorothiazole-4-carboxylate: Another thiazole derivative with similar structural features.
Methyl 2-chlorothiazole-4-carboxylate: A compound with a different substitution pattern on the thiazole ring.
Uniqueness
Methyl 4-chlorothiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as a versatile intermediate in organic synthesis makes it valuable in research and industrial applications.
Properties
IUPAC Name |
methyl 4-chloro-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFMCXJJYDGJCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CS1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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